molecular formula C16H14FN3O B593538 7-Aminoflunitrazepam-D7 CAS No. 879894-27-6

7-Aminoflunitrazepam-D7

Cat. No.: B593538
CAS No.: 879894-27-6
M. Wt: 290.349
InChI Key: LTCDLGUFORGHGY-AAYPNNLASA-N
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Description

7-Aminoflunitrazepam-D7 is a deuterated analog of 7-aminoflunitrazepam, which is a major urinary metabolite of flunitrazepam. Flunitrazepam, commonly known by the trade name Rohypnol, is a benzodiazepine used for the treatment of severe insomnia and as a pre-anesthetic medication. The deuterated form, this compound, is primarily used as an internal standard in mass spectrometry for the quantification of 7-aminoflunitrazepam in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminoflunitrazepam-D7 involves the incorporation of deuterium atoms into the molecular structure of 7-aminoflunitrazepam This is typically achieved through organic synthesis techniques and isotope labeling methodsThe final step involves the conversion of flunitrazepam to this compound through a series of chemical reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reagents to ensure the high purity and consistency of the final product. The compound is typically produced in liquid form, dissolved in acetonitrile, and packaged in ampules for use as a certified reference material .

Chemical Reactions Analysis

Types of Reactions

7-Aminoflunitrazepam-D7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can result in the formation of different substituted derivatives .

Mechanism of Action

The mechanism of action of 7-Aminoflunitrazepam-D7 is similar to that of flunitrazepam. It binds nonspecifically to benzodiazepine receptors, including BNZ1, which mediates sleep, and BNZ2, which affects muscle relaxation, anticonvulsant activity, motor coordination, and memory. The deuterated form is used primarily as an internal standard and does not exert pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Aminoflunitrazepam-D7 is unique due to its deuterium labeling, which enhances its stability and accuracy as an internal standard in mass spectrometry. This makes it particularly valuable in forensic and clinical applications where precise quantification of benzodiazepine metabolites is required .

Biological Activity

7-Aminoflunitrazepam-D7 is a deuterated derivative of 7-aminoflunitrazepam, which is a major metabolite of flunitrazepam, commonly known as Rohypnol. This compound has garnered attention due to its implications in forensic toxicology and its role as a potential marker for drug-facilitated sexual assault (DFSA). This article reviews the biological activity of this compound, focusing on its pharmacokinetics, detection methods, and case studies highlighting its relevance in clinical and forensic settings.

  • Chemical Formula : C16H7D7FN3O
  • Molecular Weight : 290.34 g/mol
  • CAS Number : 879894-27-6

Pharmacokinetics

The pharmacokinetics of this compound are critical for understanding its biological activity. The compound is primarily detected in urine following the administration of flunitrazepam. Studies have shown that:

  • Elimination Half-Life : 7-aminoflunitrazepam can be detected in urine for extended periods post-administration, with some studies indicating detection up to 28 days after a single dose of flunitrazepam .
  • Peak Concentration : The highest concentrations of this metabolite are typically observed within the first 24 hours after drug intake .

Detection Methods

Detection of this compound is crucial for forensic analysis. Various analytical techniques have been employed:

Method Sensitivity Detection Timeframe
Gas Chromatography-Mass Spectrometry (GC-MS)HighUp to 28 days in urine
Liquid Chromatography-Mass Spectrometry (LC-MS)Very HighSuitable for clinical toxicology
Enzyme ImmunoassayModerateInitial screening for benzodiazepines

As a benzodiazepine, this compound exerts its effects primarily through modulation of the GABA-A receptor. The mechanism involves:

  • Binding Affinity : It binds to the benzodiazepine site on the GABA-A receptor, enhancing the inhibitory effects of GABA.
  • CNS Effects : This results in increased chloride ion conductance, leading to sedation, anxiolysis, and muscle relaxation .

Case Study 1: Detection in Hair Samples

A study investigated the deposition of flunitrazepam and its metabolite in hair samples from ten volunteers after administration of a single dose. Results showed:

  • Persistence : 7-aminoflunitrazepam was detectable in hair for up to 28 days post-administration.
  • Concentration Range : Detected concentrations ranged from 0.6 to 8.0 pg/mg in hair samples collected at various intervals .

Case Study 2: Urine Analysis Following DFSA

In a clinical trial involving suspected DFSA cases, urine samples were analyzed for the presence of 7-aminoflunitrazepam:

  • Detection Rates : The compound was detected in urine samples up to two weeks post-exposure, highlighting its potential as a biomarker for recent drug use.
  • Quantitative Analysis : Concentrations varied significantly among subjects, with some showing levels exceeding 500 ng/mL shortly after administration .

Research Findings

Recent studies have focused on the biotransformation of flunitrazepam by gut bacteria, which can influence the concentration of metabolites like 7-aminoflunitrazepam:

  • Bacterial Influence : Research indicated that certain gut bacteria could convert flunitrazepam into its metabolites at varying rates, potentially affecting drug detection and interpretation in forensic contexts .

Properties

IUPAC Name

7-amino-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-20-14-7-6-10(18)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9,18H2,1H3/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCDLGUFORGHGY-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)N)C([2H])([2H])[2H])F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024711
Record name 7-Aminoflunitrazepam-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879894-27-6
Record name 7-Aminoflunitrazepam-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 879894-27-6
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